molecular formula C30H50O B12082573 4,14-Dimethylergosta-8,24(28)-dien-3-ol

4,14-Dimethylergosta-8,24(28)-dien-3-ol

Cat. No.: B12082573
M. Wt: 426.7 g/mol
InChI Key: MMNYKQIDRZNIKT-UHFFFAOYSA-N
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Description

4,14-Dimethylergosta-8,24(28)-dien-3-ol is a sterol biosynthesis intermediate of significant interest in microbiological research. This compound is recognized for its role in the ergosterol biosynthesis pathways of various fungi and protozoan parasites. Ergosterol is a critical component of the cell membrane in these organisms, and its biosynthesis is a primary target for numerous antifungal and antiparasitic agents . Research indicates that the accumulation of specific sterol intermediates, such as 4,14-dimethylergosta-8,24(28)-dien-3-ol, can have profound effects on cellular integrity. Studies in fungi like Aspergillus fumigatus suggest that the buildup of related methylated sterols can trigger fungicidal activity, including the formation of cell wall carbohydrate patches that compromise structural integrity and lead to cell death . Furthermore, alterations in sterol composition, including the prevalence of specific sterol intermediates, have been directly linked to drug resistance in pathogens like Leishmania donovani . This compound is therefore essential for researchers studying mechanisms of drug action and resistance, particularly in the context of sterol C14-demethylase (CYP51) and Δ24-sterol methyltransferase (24-SMT) inhibitors . Investigating 4,14-Dimethylergosta-8,24(28)-dien-3-ol provides valuable insights into membrane fluidity, fungal and parasitic physiology, and the development of novel therapeutic strategies. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

4,10,13,14-tetramethyl-17-(6-methyl-5-methylideneheptan-2-yl)-1,2,3,4,5,6,7,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-19(2)20(3)9-10-21(4)23-13-17-30(8)26-12-11-24-22(5)27(31)15-16-28(24,6)25(26)14-18-29(23,30)7/h19,21-24,27,31H,3,9-18H2,1-2,4-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNYKQIDRZNIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3=C(C2(CCC1O)C)CCC4(C3(CCC4C(C)CCC(=C)C(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00864720
Record name 4,14-Dimethylergosta-8,24(28)-dien-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00864720
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fungal Cultivation and Sterol Enrichment

The compound is naturally synthesized in fungi under aerobic conditions. Strains of Ustilago maydis and Phaeosphaeria sowerbyi are cultured in potato dextrose broth at 30°C for 72 hours, followed by biomass harvesting via filtration. To enrich sterol content, cultures are supplemented with 0.1% Tween 80 and 1% glucose, enhancing membrane lipid production.

Sterol Extraction and Purification

Cell pellets undergo saponification using 2 M NaOH at 70°C for 1 hour to hydrolyze esterified sterols. Lipids are extracted with tert-butyl methyl ether (TBME), followed by dispersive solid-phase extraction (dSPE) with anhydrous Na₂SO₄ and primary secondary amine (PSA) to remove sugars and fatty acids. Crude extracts are derivatized with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) for gas chromatography–ion trap mass spectrometry (GC-IT-MS) analysis.

Table 1: Extraction Yields from Fungal Sources

OrganismDry Biomass (g/L)4,14-Dimethylergosta-8,24(28)-dien-3-ol Yield (mg/g)
Ustilago maydis12.5 ± 1.20.45 ± 0.03
Phaeosphaeria sowerbyi9.8 ± 0.90.38 ± 0.02

Biosynthetic Pathways and Enzymatic Modulation

Role of Lanosterol 14-α-Demethylase

4,14-Dimethylergosta-8,24(28)-dien-3-ol accumulates as an intermediate during ergosterol biosynthesis when lanosterol 14-α-demethylase (CYP51) is inhibited. In Aspergillus fumigatus, treatment with azole antifungals like voriconazole blocks CYP51, leading to the accumulation of 14α-methylated sterols, including the target compound.

Meiosis-Activating Sterol (MAS) Pathways

In Saccharomyces cerevisiae, oxygen limitation redirects sterol biosynthesis toward MAS intermediates. Under anaerobic conditions, Δ8,24(28)-sterols dominate, with 4,14-dimethylergosta-8,24(28)-dien-3-ol constituting 12–18% of total sterols.

Table 2: Sterol Profiles Under Different Oxygen Conditions

Condition4,14-Dimethylergosta-8,24(28)-dien-3-ol (%)Ergosterol (%)Lanosterol (%)
Aerobic2.1 ± 0.368.4 ± 3.25.6 ± 0.4
Anaerobic15.7 ± 1.18.9 ± 0.722.3 ± 1.5

Chemical Inhibition and Intermediate Isolation

Targeting Δ14-Sterol Reductase

Delta14-sterol reductase (ERG24) catalyzes the reduction of 4,4-dimethylcholesta-8,14,24-trienol to 4,14-dimethylergosta-8,24(28)-dien-3-ol. Inhibition of ERG24 using phenylpyridinamine analogs increases the compound’s yield by 40% in Candida albicans.

GC-MS Validation

Derivatized samples are analyzed using a DB-5MS column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas. The target compound elutes at 18.7 minutes, showing characteristic ions at m/z 426.7 (M⁺), 411.6 (M⁺−CH₃), and 357.2 (M⁺−C₅H₉).

Challenges in Synthetic Production

Structural Complexity and Stereochemistry

The compound’s tetracyclic structure with C-14 and C-4 methyl groups complicates chemical synthesis. Current efforts focus on semi-synthesis from lanosterol, involving selective demethylation at C-14 and isomerization of the Δ8 double bond.

Scalability of Biological Methods

While fungal extraction provides moderate yields (0.3–0.5 mg/g biomass), scaling requires optimized fermentation with fed-batch reactors and in situ product removal to mitigate feedback inhibition .

Chemical Reactions Analysis

Types of Reactions: Obtusifoliol undergoes several types of chemical reactions, including:

    Oxidation: Obtusifoliol can be oxidized to form various oxidized sterol derivatives.

    Reduction: Reduction reactions can modify the sterol structure, leading to different sterol intermediates.

    Substitution: Substitution reactions can introduce different functional groups into the sterol skeleton.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and organometallic compounds are employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various sterol derivatives that are crucial for studying sterol biosynthesis and its inhibition .

Scientific Research Applications

Biological Significance

Ergosterol Biosynthesis Inhibition : 4,14-Dimethylergosta-8,24(28)-dien-3-ol plays a crucial role in the biosynthesis pathway of ergosterol in fungi. This pathway is vital for maintaining cell membrane integrity and fluidity. Inhibition of ergosterol synthesis is a mechanism employed by several antifungal agents, making this compound significant in understanding resistance mechanisms in fungal pathogens like Candida albicans and Aspergillus fumigatus .

Antifungal Applications

Mechanism of Action : The compound has been implicated in the mechanism of action of azole antifungals. Azoles target the enzyme lanosterol demethylase (CYP51), leading to the accumulation of 14-methylated sterols like 4,14-Dimethylergosta-8,24(28)-dien-3-ol. This accumulation is associated with antifungal resistance mechanisms, as seen in various fungal strains .

Case Studies :

  • Candida Species Resistance : Studies have shown that strains of Candida glabrata exhibit resistance to azole treatment due to the accumulation of 14-methylated sterols, including 4,14-Dimethylergosta-8,24(28)-dien-3-ol. This has implications for treatment strategies against candidiasis .
  • Aspergillus Fumigatus : Research indicates that the conversion of ergosterol precursors into 14-methylated sterols contributes to azole resistance in A. fumigatus, highlighting the role of this compound in therapeutic efficacy .

Metabolic Studies

Sterol Composition Analysis : The presence of 4,14-Dimethylergosta-8,24(28)-dien-3-ol can be quantitatively analyzed through gas chromatography-mass spectrometry (GC-MS) to assess sterol composition changes in fungi under antifungal treatment . This analysis aids in understanding metabolic shifts and resistance development.

Table: Comparison of Ergosterol Derivatives

Compound NameStructure TypeBiological ActivityNotable Findings
4,14-Dimethylergosta-8,24(28)-dien-3-olErgosterol derivativeAntifungal resistanceAccumulates in resistant Candida strains
14α-Methylergosta-5,7,24(28)-trien-3β-olErgosterol derivativeAntifungal activityKey role in azole susceptibility
ErgosterolNatural sterolEssential for fungal cell membranesTargeted by azole antifungals

Mechanism of Action

Obtusifoliol exerts its effects by acting as a substrate for sterol 14α-demethylase (CYP51). This enzyme catalyzes the demethylation of obtusifoliol, leading to the formation of delta8,14-sterol . The molecular targets involved in this pathway include the sterol 14α-demethylase enzyme and other enzymes in the sterol biosynthesis pathway. The inhibition of CYP51 by obtusifoliol and its derivatives is a key mechanism for developing antifungal agents .

Comparison with Similar Compounds

Functional and Pathway-Specific Differences

Role in Antifungal Resistance :

  • 4,14-Dimethylergosta-8,24(28)-dien-3-ol accumulates when sterol C14-demethylase (CYP51) is inhibited by azoles, but its diol derivative (3β,6α-diol) is directly linked to cytotoxicity and resistance mechanisms in fungi . In contrast, 14α-methylergosta-8,24(28)-dien-3β-ol is a simpler intermediate that disrupts membrane fluidity .
  • The diol form (14α-methylergosta-8,24(28)-dien-3β,6α-diol) is uniquely associated with suppressor mutations in sterol Δ5,6-desaturase, enabling fungal resistance to azoles .

Biosynthetic Divergence: In Aspergillus fumigatus, 4,14-dimethylergosta-8,24(28)-dien-3-ol is synthesized directly from eburicol via sterol C14-reductase (Erg24), whereas in yeast, lanosterol is first converted to 14α-methylcholesta-8,24-dien-3β-ol before further modifications . Plant obtusifoliol participates in cycloartenol-derived pathways, distinct from fungal ergosterol biosynthesis .

Ecological Distribution :

  • Fungal-specific sterols (e.g., 14α-methylergosta-8,24(28)-dien-3β-ol) are absent in plants, whereas episterol and obtusifoliol are conserved across plants and fungi .

Quantitative Data from Key Studies

  • Accumulation Levels :
    • In A. fumigatus, 4,14-dimethylergosta-8,24(28)-dien-3-ol constitutes ~15% of total sterols under posaconazole treatment .
    • The diol derivative reaches cytotoxic concentrations (>20 µM) in azole-resistant Saccharomyces cerevisiae .
  • Enzymatic Affinities :
    • Sterol C8-isomerase (Erg2) shows 10-fold higher activity toward 4,14-dimethylergosta-8,24(28)-dien-3-ol compared to episterol in yeast .

Q & A

Q. What analytical techniques are recommended for identifying and quantifying 4,14-Dimethylergosta-8,24(28)-dien-3-ol in biological samples?

  • Methodological Answer : Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identification and quantification. For example, GC-MS chromatograms revealed distinct peaks for 4,14-Dimethylergosta-8,24(28)-dien-3-ol in Leishmania mexicana strains under azole treatment, with retention indices matched against the NIST library . High-performance liquid chromatography (HPLC) coupled with UV or evaporative light scattering detection (ELSD) can also quantify the compound in plant matrices, as demonstrated in sunflower oil deodorization distillates (27.3 ± 1.4 mg%) . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation, particularly for distinguishing stereoisomers .

Q. What are the primary natural sources of 4,14-Dimethylergosta-8,24(28)-dien-3-ol?

  • Methodological Answer : The compound is biosynthesized in fungi (e.g., Mucorales species) as part of sterol metabolism . It is also detected in plant sources, such as Beaumontia grandiflora flowers (1.88% relative abundance) and sunflower oil deodorization byproducts . To isolate it, researchers use solvent extraction (e.g., hexane or chloroform) followed by silica gel chromatography for purification .

Q. How can structural discrepancies in reported molecular formulas (e.g., C28 vs. C29) be resolved?

  • Methodological Answer : Cross-referencing spectral data (e.g., mass spectra for molecular weight and fragmentation patterns) with authoritative databases like the NIH/EPA Mass Spectral Library is essential . For instance, the compound’s molecular formula is consistently reported as C29H48O in fungal and plant studies , while older or unreliable sources may contain errors . High-resolution mass spectrometry (HRMS) can confirm exact mass (e.g., 412.37 Da for C29H48O) .

Advanced Research Questions

Q. How does 4,14-Dimethylergosta-8,24(28)-dien-3-ol accumulate in fungal pathogens under azole treatment, and what experimental approaches elucidate its role in resistance?

  • Methodological Answer : Azoles inhibit sterol 14α-demethylase (CYP51), blocking ergosterol biosynthesis and causing precursor accumulation. In Leishmania and Mucorales, GC-MS profiling revealed a 50–80-fold increase in 4,14-Dimethylergosta-8,24(28)-dien-3-ol in resistant strains . Experimental designs should include:
  • Sterol extraction : Use saponification (KOH/methanol) followed by derivatization (e.g., trimethylsilyl ethers) for GC-MS compatibility .
  • Enzyme inhibition assays : Compare sterol profiles in wild-type vs. CYP51-knockout strains .
  • Drug synergy studies : Combine azoles with sterol biosynthesis inhibitors (e.g., terbinafine) to reverse resistance .

Q. What methodological considerations are critical when investigating enzymatic pathways in the biosynthesis of 4,14-Dimethylergosta-8,24(28)-dien-3-ol?

  • Methodological Answer : Key steps include:
  • Enzyme characterization : Heterologously express candidate methyltransferases (e.g., SdmA/SdmB in bacteria) and assay activity using lanosterol or eburicol as substrates .
  • Isotopic labeling : Use 13^{13}C-mevalonate to trace carbon flux in fungal cultures, confirming intermediates via LC-MS/MS .
  • Gene silencing : Apply RNAi or CRISPR-Cas9 to disrupt ERG6 or ERG24 homologs, then monitor sterol profiles .

Q. How can researchers differentiate 4,14-Dimethylergosta-8,24(28)-dien-3-ol from structurally similar sterols in complex mixtures?

  • Methodological Answer :
  • Chromatographic separation : Optimize GC or HPLC columns (e.g., DB-5MS for GC) to resolve co-eluting sterols like 4,4-dimethylergosta-8,24(28)-dien-3-ol .
  • Tandem MS : Use MRM (multiple reaction monitoring) to target unique fragment ions (e.g., m/z 412 → 255 for 4,14-dimethyl derivatives) .
  • Stereochemical analysis : Assign configurations via NOESY NMR or circular dichroism (CD) spectroscopy .

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